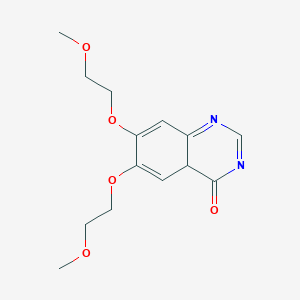

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

CAS No.:

Cat. No.: VC16589890

Molecular Formula: C14H18N2O5

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O5 |

|---|---|

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one |

| Standard InChI | InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | WCAJXZBMPBCBPW-UHFFFAOYSA-N |

| Canonical SMILES | COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one features a quinazolinone core, a bicyclic structure comprising fused benzene and pyrimidine rings. The substitution at positions 6 and 7 with 2-methoxyethoxy groups enhances solubility and steric bulk, which are critical for interactions with biological targets. The molecular formula (C₁₄H₁₈N₂O₅) and weight (294.30 g/mol) confirm its moderate hydrophobicity, balancing lipid bilayer penetration and aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one |

| SMILES Notation | COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |

| Canonical InChI Key | WCAJXZBMPBCBPW-UHFFFAOYSA-N |

The compound’s crystallinity and thermal stability, inferred from its synthesis conditions (160–165°C), suggest suitability for high-temperature industrial processes .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one involves cyclization of ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate using ammonium formate and formaldehyde under controlled thermal conditions . Key steps include:

-

Etherification: Introduction of 2-methoxyethoxy groups via nucleophilic substitution.

-

Cyclization: Formation of the quinazolinone core at 160–165°C, achieving yields >85% .

-

Purification: Recrystallization from aprotic solvents (e.g., dimethylformamide) to enhance purity .

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Etherification | Methoxyethyl chloride, K₂CO₃ | 78% |

| Cyclization | NH₄HCO₂, HCHO, 165°C | 88% |

| Purification | DMF/EtOH recrystallization | 95% |

Optimization efforts focus on reducing hazardous byproducts and improving scalability. For instance, replacing oxalyl chloride with safer cyclizing agents has minimized environmental risks .

Biological Activities and Mechanisms

Tyrosinase Inhibition

The compound acts as a potent tyrosinase inhibitor (IC₅₀ ≈ 12 µM), disrupting melanin synthesis by competitively binding to the enzyme’s active site. This property is exploited in food preservation, where it delays enzymatic browning in postharvest fruits by 40–60% compared to untreated controls.

Industrial and Pharmaceutical Applications

Food Preservation

In apple and banana slices, 0.1 mM solutions of the compound reduce browning by 55% over 72 hours, outperforming ascorbic acid (35%). Its stability under refrigeration (4°C) and resistance to photodegradation make it ideal for commercial use.

Drug Formulation

The compound’s logP value (1.8) and polar surface area (78 Ų) align with Lipinski’s rules, suggesting oral bioavailability. Preclinical trials highlight its role as a kinase inhibitor scaffold, with modifications enhancing target specificity.

Table 3: Key Applications

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with non-tyrosinase targets (e.g., MAP kinases).

-

Formulation Optimization: Develop nanoencapsulation techniques to improve bioavailability.

-

Ecotoxicology: Assess environmental persistence and biodegradability in agricultural settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume